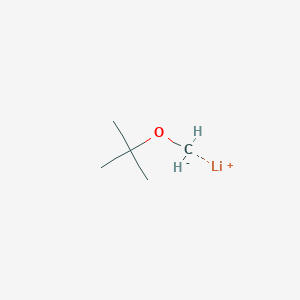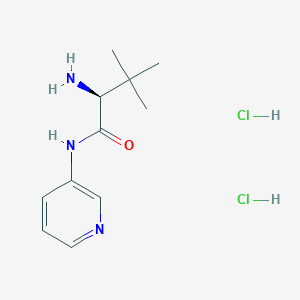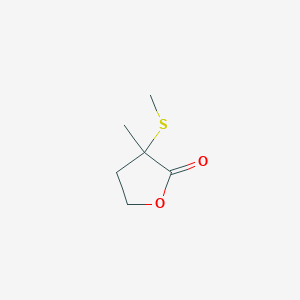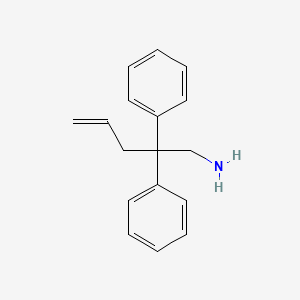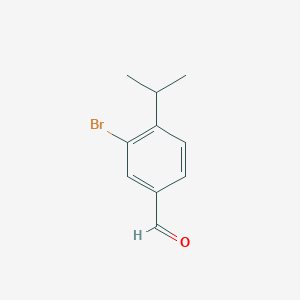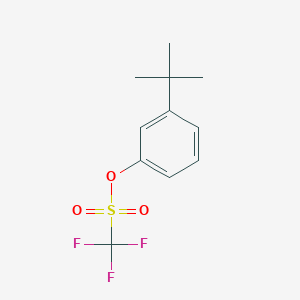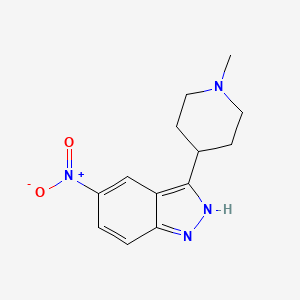![molecular formula C11H15N3O2S B8616426 tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8616426.png)
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrazole ring fused with a thiazole ring, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
The synthesis of tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate can be achieved through several synthetic routes. One common method involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with a thiazole derivative under specific reaction conditions. This process typically requires the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistency and reproducibility in the production of the compound.
Analyse Des Réactions Chimiques
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium diphenylphosphide, sodium tetrahydridoborate, and N-bromosuccinimide .
Oxidation: The compound can be oxidized using atmospheric oxygen or N-bromosuccinimide to form phosphine oxides and other by-products.
Reduction: Sodium tetrahydridoborate is often used to reduce the compound, leading to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as Grignard reagents and organolithium compounds, to form addition products.
Applications De Recherche Scientifique
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate has a wide range of scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . Its heterocyclic structure makes it a valuable scaffold for drug discovery, as it can be modified to enhance biological activity and selectivity.
In biology and medicine, the compound has shown potential as an antimicrobial, antifungal, and anticancer agent . Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutic agents. Additionally, the compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Mécanisme D'action
The mechanism of action of tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate can be compared to other similar compounds, such as tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate and tert-butyl (2-vinylthiazol-5-yl)carbamate . These compounds share similar structural features, such as the presence of a thiazole ring, but differ in their substituents and overall reactivity.
tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate:
tert-butyl (2-vinylthiazol-5-yl)carbamate: The presence of a vinyl group in this compound allows for additional reactivity, such as polymerization reactions.
The uniqueness of this compound lies in its fused pyrazole-thiazole structure, which provides a distinct set of chemical and biological properties that can be leveraged for various scientific applications.
Propriétés
Formule moléculaire |
C11H15N3O2S |
|---|---|
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate |
InChI |
InChI=1S/C11H15N3O2S/c1-7-8(9-14(13-7)5-6-17-9)12-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,12,15) |
Clé InChI |
GFSGHFNAZMUSHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C=CSC2=C1NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


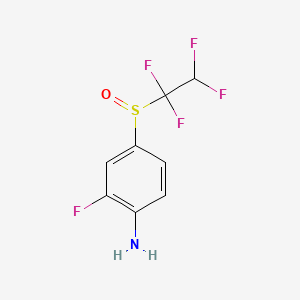
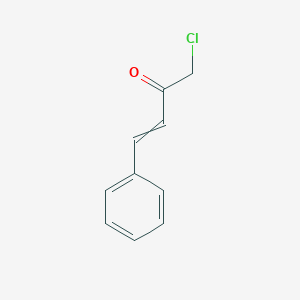
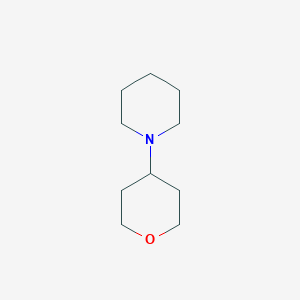
![2-(1-[2,5-dimethylphenyl]-ethylthio)pyridine N-oxide](/img/structure/B8616370.png)
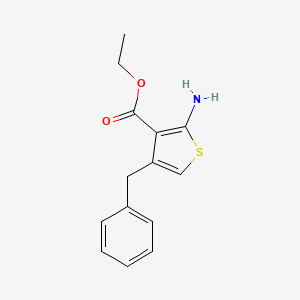
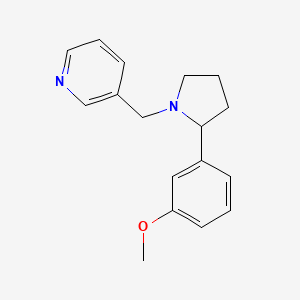
![4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene](/img/structure/B8616384.png)
